

# A Comparative Analysis of GLPG2737 and Elexacaftor for Cystic Fibrosis Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG2737  |           |
| Cat. No.:            | B12384668 | Get Quote |

This guide provides a detailed comparative analysis of two cystic fibrosis transmembrane conductance regulator (CFTR) modulators: **GLPG2737** and elexacaftor. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents available preclinical and clinical data, and details relevant experimental protocols.

#### **Mechanism of Action**

Both **GLPG2737** and elexacaftor are classified as CFTR correctors, designed to address the underlying protein folding and trafficking defects caused by mutations in the CFTR gene, most notably the F508del mutation.[1][2][3] However, they exhibit distinct mechanistic properties.

**GLPG2737** is identified as a potent Type 2 corrector of the CFTR protein.[1] Its primary role is to improve the processing and trafficking of the mutated CFTR protein to the cell surface.[4][5] Interestingly, preclinical studies have also revealed that **GLPG2737** can act as an inhibitor of wild-type CFTR channel activity.[6] The development of **GLPG2737** for cystic fibrosis was part of a strategy to create a triple combination therapy.[4]

Elexacaftor is also a CFTR corrector but functions at a different binding site on the CFTR protein than other correctors like tezacaftor.[2] This complementary mechanism of action is a key reason for its inclusion in the highly effective triple-combination therapy, Trikafta (marketed as Kaftrio in some regions), alongside tezacaftor and the potentiator ivacaftor.[2][7][8] Elexacaftor's role is to facilitate the proper folding of the CFTR protein, allowing more of it to reach the cell surface.[2] The combined effect of elexacaftor with a second corrector and a



potentiator leads to a significant increase in the quantity and function of the CFTR protein at the cell surface.[8]

## **Preclinical Data Comparison**

Direct head-to-head preclinical studies of **GLPG2737** and elexacaftor are limited. However, available data allows for a comparative assessment of their potency and efficacy in in vitro and in vivo models.

| Parameter                             | GLPG2737                                                          | Elexacaftor                                                                          | Reference |
|---------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Corrector Type                        | Type 2 Corrector                                                  | Corrector                                                                            | [1][2]    |
| In Vitro Potency<br>(CFTR Correction) | EC50 of 161 nM for<br>V232D CFTR mutant<br>in a YFP halide assay. | Data not available in a directly comparable format.                                  | [6]       |
| In Vitro Potency<br>(CFTR Inhibition) | IC50 of 2.41 μM for<br>wild-type CFTR in a<br>YFP halide assay.   | Not reported to have significant inhibitory activity.                                | [1]       |
| In Vivo Efficacy<br>(Animal Models)   | Showed treatment potential in cell and animal lab studies.        | A key component of a highly effective triple-combination therapy in clinical trials. | [3][8]    |

# **Clinical Data Comparison**

A direct comparison of the clinical efficacy of **GLPG2737** and elexacaftor is challenging due to the different stages of their development and the nature of the clinical trials conducted. **GLPG2737** was evaluated in a Phase 2a trial as an add-on therapy, while elexacaftor is a component of the triple-therapy Trikafta, which has undergone extensive Phase 3 trials.



| Trial                   | Drug(s)                                            | Patient<br>Population                                                               | Key Efficacy<br>Endpoints                                                                                                                | Reference |
|-------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| PELICAN (Phase<br>2a)   | GLPG2737 (addon to lumacaftor/ivacaf tor)          | F508del<br>homozygous CF<br>patients                                                | - Mean decrease in sweat chloride concentration: -19.6 mmol/L (p=0.0210) - Absolute improvement in ppFEV1: 3.4%                          | [6][9]    |
| Phase 3 Trial<br>(F/MF) | Elexacaftor/Teza<br>caftor/Ivacaftor<br>(Trikafta) | CF patients with<br>one F508del<br>mutation and one<br>minimal function<br>mutation | - Mean improvement in ppFEV1 at week 24: 14.3 percentage points - Mean decrease in sweat chloride concentration at week 24: -41.8 mmol/L | [3]       |
| Phase 3 Trial<br>(F/F)  | Elexacaftor/Teza<br>caftor/Ivacaftor<br>(Trikafta) | CF patients<br>homozygous for<br>the F508del<br>mutation                            | - Mean improvement in ppFEV1 at week 4: 10.0 percentage points                                                                           | [3]       |

# Experimental Protocols Yellow Fluorescent Protein (YFP) Halide Assay (for GLPG2737)

This assay is used to measure CFTR channel activity.



- Cell Culture and Transfection: HEK293 cells are transfected with a plasmid encoding the
   CFTR variant of interest and a plasmid encoding a halide-sensitive YFP (H148Q/I152L).[1][6]
- Compound Incubation: Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound (e.g., **GLPG2737**) for 24 hours.[6]
- CFTR Activation: CFTR channels are activated by adding a stimulating agent, such as forskolin.[1]
- Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is measured, and then a solution containing iodide is added. The influx of iodide through active CFTR channels quenches the YFP fluorescence.[1][6]
- Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. IC50 or EC50 values are calculated from the dose-response curves.[1]

## **Ussing Chamber Assay (for Elexacaftor)**

This technique measures ion transport across epithelial tissues.

- Cell Culture: Human bronchial epithelial cells from CF patients are cultured on permeable supports to form a polarized monolayer.[10][11]
- Compound Incubation: The cell monolayers are incubated with the test compounds (e.g., elexacaftor in combination with other modulators) for a specified period (e.g., 24-48 hours).
   [11]
- Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an
  Ussing chamber, which separates the apical and basolateral sides. The transepithelial
  voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion
  transport, is measured.[10]
- Measurement of CFTR-dependent Current: A chloride gradient is established across the
  epithelium. CFTR-mediated chloride secretion is stimulated with agents like forskolin and a
  potentiator like ivacaftor. The change in lsc is measured.[10][11]



 Inhibition: A CFTR-specific inhibitor is added at the end of the experiment to confirm that the measured current is CFTR-dependent.[10]

### **Visualizations**



Click to download full resolution via product page

Caption: CFTR protein processing and the action of corrector drugs.



Click to download full resolution via product page

Caption: Workflow for YFP Halide and Ussing Chamber assays.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. trikaftahcp.com [trikaftahcp.com]
- 3. Phase 3 Results from Two Studies of TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) Triple Combination Treatment for Cystic Fibrosis Concurrently Published in The New England Journal of Medicine and The Lancet | Vertex Pharmaceuticals [investors.vrtx.com]
- 4. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. GLPG2737 in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of GLPG2737 and Elexacaftor for Cystic Fibrosis Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384668#comparative-analysis-of-glpg2737-and-elexacaftor]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com